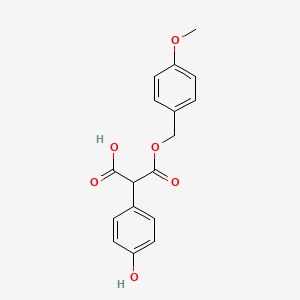

2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid

Description

2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid (CAS No. 78641-40-4) is a synthetic propanoic acid derivative with the molecular formula C₁₇H₁₆O₆ and a molecular weight of 316.30 g/mol . Structurally, it features:

- A 4-hydroxyphenyl group at the second position.

- A 4-methoxybenzyl ester at the third position.

- A 3-oxopropanoic acid backbone .

This compound is primarily used as a pharmaceutical intermediate, notably as the 7-position side chain of latamoxef sodium (a β-lactam antibiotic) . Its synthesis involves esterification and protection/deprotection strategies, as evidenced by its commercial availability in pharma-grade purity (≥98%) .

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-3-[(4-methoxyphenyl)methoxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-22-14-8-2-11(3-9-14)10-23-17(21)15(16(19)20)12-4-6-13(18)7-5-12/h2-9,15,18H,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHALLYTYXLWETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)C(C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999935 | |

| Record name | 2-(4-Hydroxyphenyl)-3-[(4-methoxyphenyl)methoxy]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78641-40-4 | |

| Record name | 1-[(4-Methoxyphenyl)methyl] 2-(4-hydroxyphenyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78641-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((4-Methoxyphenyl)methyl) hydrogen (4-hydroxyphenyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078641404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxyphenyl)-3-[(4-methoxyphenyl)methoxy]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-methoxyphenyl)methyl] hydrogen (4-hydroxyphenyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid is relatively complex and typically involves multi-step reactions . One common synthetic route is the acylation of p-methoxybenzyl alcohol with hydroxyphenyl oxalic anhydride . This reaction requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the acylation process .

Chemical Reactions Analysis

2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Hydrolysis: It can undergo hydrolysis to break down into simpler compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties

Research indicates that compounds similar to 2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid exhibit significant antioxidant activity. These compounds can scavenge free radicals, which are implicated in numerous diseases, including cancer and cardiovascular disorders. A study published in the Journal of Medicinal Chemistry highlighted the potential of such compounds in developing new antioxidant therapies .

1.2 Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

1.3 Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. A case study involving breast cancer cell lines revealed that the compound inhibited cell proliferation and triggered apoptotic pathways .

Material Science Applications

2.1 Polymer Additives

Due to its chemical structure, this compound can serve as an effective additive in polymer formulations. It enhances thermal stability and UV resistance, making it suitable for applications in coatings and plastics .

2.2 UV Absorbers

The compound's ability to absorb ultraviolet light makes it a valuable ingredient in sunscreens and other cosmetic products. It helps protect skin from harmful UV radiation, thereby reducing the risk of skin damage and photoaging .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have focused on its inhibitory effects on cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

3.2 Drug Delivery Systems

The compound's amphiphilic nature allows it to be utilized in drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs. Formulations incorporating this compound have shown improved therapeutic efficacy in preclinical models .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid involves its role as a precursor to latamoxef sodium. Latamoxef sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include penicillin-binding proteins (PBPs) that are essential for bacterial cell wall construction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Benzoylphenylamino)-3-oxopropanoic Acid (Compound 4)

Source: Synthetic () Molecular Formula: C₁₆H₁₃NO₄ Molecular Weight: 283.28 g/mol Key Features:

- Benzoylphenylamino substituent instead of a methoxybenzyl ester.

- Amide linkage (vs. ester in the target compound).

- Synthesized via hydrolysis of a methyl ester precursor (85% yield) .

Applications : Intermediate for photo-probes in biophysical studies .

4,5-Di-O-caffeoylquinic Acid

Source : Natural (Taiwan)

Molecular Formula : C₂₅H₂₄O₁₂

Molecular Weight : 516.45 g/mol

Key Features :

- Dicaffeoylquinic acid backbone with multiple phenolic groups.

- Glucopyranosyl-linked coumaroyl substituents (vs. simple ester in the target). Applications: Anti-inflammatory and antiviral research .

3-Hydroxy-4-Methoxycinnamic Acid

Source : Natural (Cinnamomum cassia peel)

Molecular Formula : C₁₀H₁₀O₄

Molecular Weight : 194.18 g/mol

Key Features :

- Cinnamic acid backbone with hydroxy and methoxy groups.

- Lacks the propanoic acid ester structure. Applications: Reference standard in food/cosmetic research .

Ethyl 3-Oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate

Source : Synthetic ()

Molecular Formula : C₁₉H₁₆N₂O₄

Molecular Weight : 336.34 g/mol

Key Features :

- Quinoxaline heterocycle and phenyl group.

- Lactam ring absent in the target compound.

Applications : Intermediate for heterocyclic drug candidates .

3-(4-Methoxyphenoxy)-2-(4-(4-methoxyphenoxy)phenyl)-3-oxopropanoic Acid

Source : Synthetic ()

Molecular Formula : C₂₃H₂₀O₇

Molecular Weight : 408.40 g/mol

Key Features :

- Bis(4-methoxyphenoxy) groups instead of hydroxyphenyl/methoxybenzyl.

- Larger molecular weight and more complex substitution pattern. Applications: Not explicitly stated, but likely a specialty chemical .

Structural and Functional Analysis

Pharmacological and Industrial Relevance

- Target Compound : Valued for its role in antibiotic synthesis (e.g., latamoxef sodium) due to its ester linkage stability and ease of functionalization .

- Synthetic Derivatives (e.g., Compound 4): Highlight the versatility of propanoic acid scaffolds in medicinal chemistry, though amide/ester choices dictate biological activity .

Biological Activity

2-(4-Hydroxyphenyl)-3-((4-methoxybenzyl)oxy)-3-oxopropanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, antioxidant properties, and anti-inflammatory capabilities, supported by data tables and relevant case studies.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values against different cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 5.0 | |

| HCT116 (Colon) | 4.0 | |

| A2780 (Ovarian) | 3.5 | |

| HeLa (Cervical) | 6.0 |

These results indicate that the compound is particularly effective against ovarian and colon cancer cell lines.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The results are summarized in the following table:

The compound demonstrated superior antioxidant activity compared to standard antioxidants such as butylated hydroxytoluene (BHT), indicating its potential for use in therapeutic applications aimed at oxidative stress-related conditions.

Anti-inflammatory Activity

In addition to its antiproliferative and antioxidant properties, this compound has shown promising anti-inflammatory effects. In vitro studies have indicated that it significantly inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes key findings:

These findings suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored through various studies:

- Antiproliferative Mechanism : Flow cytometric analysis revealed that the compound induces cell cycle arrest at the G2/M phase, which is critical for inhibiting cancer cell proliferation .

- Antioxidant Mechanism : The compound's ability to scavenge free radicals suggests a direct interaction with reactive oxygen species, thereby mitigating oxidative stress .

- Anti-inflammatory Mechanism : Inhibition of NF-κB and MAPK pathways has been noted, which are crucial for the expression of inflammatory mediators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.